molecular formula C5H6N2O3 B1321445 (4-nitro-1H-pyrrol-2-yl)methanol CAS No. 30078-13-8

(4-nitro-1H-pyrrol-2-yl)methanol

Cat. No.: B1321445
CAS No.: 30078-13-8
M. Wt: 142.11 g/mol
InChI Key: MVRVBUWEIJAYLK-UHFFFAOYSA-N
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Description

(4-nitro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a nitro group at the 4-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitro-1H-pyrrol-2-yl)methanol typically involves the nitration of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method is the nitration of 2-methylpyrrole to form 2-methyl-4-nitropyrrole, which is then oxidized to 4-nitro-1H-pyrrole-2-carbaldehyde. This intermediate is subsequently reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-nitro-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic media.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.

Major Products Formed

    Oxidation: 4-nitro-1H-pyrrole-2-carboxylic acid.

    Reduction: (4-amino-1H-pyrrol-2-yl)methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-nitro-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-nitro-1H-pyrrol-2-yl)methanol is not fully understood. it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-nitro-1H-pyrrole-2-carbaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    (4-amino-1H-pyrrol-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.

    (4-nitro-1H-pyrrole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(4-nitro-1H-pyrrol-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-nitro-1H-pyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVBUWEIJAYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618461
Record name (4-Nitro-1H-pyrrol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30078-13-8
Record name (4-Nitro-1H-pyrrol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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